molecular formula C17H14ClN3O2 B4442353 2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide

2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide

Cat. No. B4442353
M. Wt: 327.8 g/mol
InChI Key: BJMFFBXIDMRNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide is a chemical compound with potential applications in scientific research. It belongs to the class of benzimidazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in the proliferation of cancer cells. It also disrupts the cell membrane of fungi and bacteria, leading to their death. Furthermore, it has been found to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide have been studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells and inhibit their proliferation. It has also been shown to have antifungal and antibacterial properties. Moreover, it has been found to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent biological activity. Moreover, it has been used as a potential therapeutic agent for the treatment of Alzheimer's disease. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide. One direction is to study its potential applications in the treatment of other diseases, such as Parkinson's disease. Another direction is to investigate its potential as a drug delivery system for other therapeutic agents. Moreover, further studies are needed to fully understand its mechanism of action and to optimize its biological activity.

Scientific Research Applications

2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide has potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been shown to have antifungal and antibacterial properties. Moreover, it has been used as a potential therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-13-4-2-1-3-12(13)17(22)19-11-5-6-15-14(9-11)20-16-10-23-8-7-21(15)16/h1-6,9H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMFFBXIDMRNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC3=C(N21)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide
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2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide
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2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide
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2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide
Reactant of Route 5
2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide
Reactant of Route 6
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2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide

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